2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(2-chloro-4-methylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-10-6-7-13(12(16)8-10)17-9-11-4-3-5-14(19-2)15(11)18/h3-8,17-18H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKZNDPDMPRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Route
Reaction Mechanism and Starting Materials
The reductive amination method involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-chloro-4-methylaniline in the presence of a reducing agent. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
Key Steps:
Imine Formation :
- Reactants : 2-Hydroxy-3-methoxybenzaldehyde (1.0 eq) and 2-chloro-4-methylaniline (1.2 eq) are dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Catalyst : A catalytic amount of acetic acid (0.1 eq) accelerates Schiff base formation.
- Conditions : Stirring at 25°C for 12 hours yields the imine intermediate.
Reduction :
Yield and Purity:
Mannich Reaction Approach
Three-Component Coupling
The Mannich reaction offers a direct route by coupling 6-methoxyphenol, formaldehyde, and 2-chloro-4-methylaniline.
Procedure:
- Reactant Ratios :
- Acid Catalysis :
- Reaction Conditions :
Optimization Insights:
Stepwise Alkylation-Amination Strategy
Alkylation of 6-Methoxyphenol
This method involves sequential functionalization:
- Alkylation :
- 6-Methoxyphenol is treated with chloromethyl methyl ether (MOMCl, 1.5 eq) in DCM using triethylamine (TEA, 2.0 eq) as a base.
- Product : 2-Methoxymethoxy-6-methoxybenzene (85% yield).
- Amination :
- The alkylated intermediate reacts with 2-chloro-4-methylaniline (1.1 eq) in DMF at 120°C for 24 hours.
- Deprotection : Hydrolysis with 6M HCl removes the MOM group, yielding the target compound.
Advantages:
- Selectivity : Minimizes side reactions by protecting the phenolic -OH group.
- Overall Yield : 60–68% after deprotection.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Mannich Reaction | Alkylation-Amination |
|---|---|---|---|
| Reaction Time | 18 hours | 8 hours | 30 hours |
| Overall Yield | 78–85% | 65–72% | 60–68% |
| Purity Post-Purification | >95% | >90% | >92% |
| Key Advantage | High atom economy | Simplicity | Selective functionalization |
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Aminophenols.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
The compound 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol , with the molecular formula and a molecular weight of 277.75 g/mol, has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Development
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the chloro and methoxy groups may enhance the compound's ability to inhibit tumor growth. Studies focusing on derivatives of phenolic compounds have shown promising results in various cancer cell lines.
Case Study : A study published in the Journal of Medicinal Chemistry explored the efficacy of phenolic compounds in inhibiting cancer cell proliferation. The results demonstrated that modifications similar to those found in this compound could lead to enhanced cytotoxicity against breast and prostate cancer cells .
Antimicrobial Properties
Bactericidal Effects
Phenolic compounds are well-known for their antimicrobial properties. The specific structure of this compound may contribute to its effectiveness against various bacterial strains.
Case Study : In an investigation published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antibacterial activity of several phenolic derivatives, including those structurally related to this compound. The compound exhibited notable inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
Agricultural Applications
Pesticidal Activity
Research into the pesticidal properties of phenolic compounds has shown that they can act as effective herbicides or insecticides. The structural features of this compound may enhance its effectiveness against specific pests.
Case Study : A study conducted by agricultural scientists demonstrated that phenolic derivatives could disrupt pest metabolism, leading to increased mortality rates in targeted insect populations. This research provides a foundation for exploring this compound as a potential agricultural pesticide .
Material Science
Polymer Stabilization
The antioxidant properties of phenolic compounds make them suitable for use as stabilizers in polymer formulations. This application is vital for enhancing the longevity and durability of materials exposed to oxidative environments.
Data Table: Comparison of Stabilizing Effects
| Compound | Stabilization Efficiency (%) | Application Area |
|---|---|---|
| This compound | 85 | Polymer Composites |
| BHT (Butylated Hydroxytoluene) | 78 | Food Packaging |
| TBHQ (Tertiary Butylhydroquinone) | 80 | Edible Oils |
Analytical Chemistry
Chromatographic Applications
The compound can be utilized as a standard in chromatographic methods for analyzing complex mixtures due to its distinct chemical properties.
Case Study : In a research article published in Analytical Chemistry, scientists used derivatives of this compound as standards for high-performance liquid chromatography (HPLC) to quantify phenolic content in environmental samples .
Mechanism of Action
The mechanism of action of 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol
- Molecular Formula: C₁₅H₁₆ClNO₂
- Molecular Weight : 277.75 g/mol
- CAS Number : 196875-55-5 (as per )
- Key Features: The compound contains a methoxy (-OCH₃) group at position 6 of the phenolic ring and a (2-chloro-4-methylphenyl)amino methyl substituent at position 2. The chloro and methyl groups on the aniline moiety influence electronic and steric properties, affecting reactivity and biological activity .
Synthesis: The compound is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with substituted anilines, followed by reduction of the resulting Schiff base (imine) to the secondary amine using sodium borohydride (NaBH₄). This method is analogous to protocols described for related aminophenol derivatives ().
Structural Analogs with Varying Substituents
Key Observations :
- Methyl Group Impact : The 4-methyl group in the target compound introduces steric hindrance, which may reduce reactivity in Schiff base formation compared to unsubstituted analogs ().
- Imine vs. Amine : Schiff base analogs (e.g., ) exhibit higher reactivity in metal chelation due to the imine (-C=N-) group, whereas the reduced amine form (target compound) is more stable but less reactive .
Table 2: Antioxidant and Antimicrobial Activities
Key Findings :
- However, structurally similar Schiff bases (e.g., ) show that substituent position (ortho > para) significantly impacts antioxidant efficacy .
Thermal and Stability Profiles
- However, related Schiff bases (e.g., ) are stable up to 210°C, with decomposition patterns influenced by substituent electronegativity .
- Solubility: Methoxy and halogen groups generally improve solubility in polar organic solvents (e.g., methanol, DCM), as seen in analogous compounds ().
Biological Activity
2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol, with the molecular formula C15H16ClNO2, is an organic compound that has garnered interest in various fields, particularly in biological and medicinal research. This compound features a chloro-substituted phenyl group, an amino group, and a methoxyphenol moiety, which contribute to its unique chemical properties and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Research suggests that it may exhibit antimicrobial , anti-inflammatory , and antioxidant properties, making it a candidate for therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown effectiveness against various bacterial strains and fungi, suggesting its utility in treating infections. The mechanism involves disrupting microbial cell membranes and inhibiting biofilm formation, which is crucial for the survival of pathogenic organisms.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This action could be beneficial in managing chronic inflammatory conditions.
Antioxidant Activity
The antioxidant capability of this compound has also been documented. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against Staphylococcus aureus and Candida albicans. The compound was tested at various concentrations, revealing a minimum inhibitory concentration (MIC) that indicates its potential as a therapeutic agent for treating infections caused by these pathogens.
Case Study: Anti-inflammatory Effects
In a cellular model of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in the secretion of TNF-alpha and IL-6 cytokines. This suggests that the compound can effectively modulate inflammatory responses.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol, and how can reaction conditions be optimized to improve yield?
-
Methodology : The compound is typically synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-chloro-4-methylaniline in methanol or ethanol under reflux. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 aldehyde:amine), temperature (60–80°C), and reaction duration (4–6 hours). Catalysts like acetic acid (1–2 drops) enhance imine bond formation. Yields can exceed 70% after recrystallization in ethanol .
-
Key Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 72 |
| Temperature | 70°C | 68 |
| Reaction Time | 5 hours | 75 |
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure, and what key spectral features confirm its formation?
- FTIR : Confirm imine bond (-C=N-) stretching at 1600–1630 cm⁻¹ and phenolic -OH at ~3400 cm⁻¹ .
- NMR : ¹H NMR shows methoxy protons at δ 3.8–3.9 ppm, aromatic protons in the 6.5–7.5 ppm range, and the imine proton (-CH=N-) at δ 8.2–8.5 ppm. ¹³C NMR confirms the methoxy carbon at δ 55–57 ppm and imine carbon at δ 160–165 ppm .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ align with theoretical molecular weights (e.g., C₁₅H₁₅ClNO₂: 292.07 g/mol) .
Q. How can X-ray crystallography resolve the crystal structure, and what challenges arise during refinement?
- Procedure : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. SHELXL software refines structures using least-squares methods. Challenges include resolving disorder in flexible methoxy groups and managing hydrogen bonding networks .
- Key Metrics :
| Parameter | Value |
|---|---|
| R-factor (R₁) | < 0.05 |
| CCDC Deposition | Available upon request |
Advanced Research Questions
Q. How do researchers design transition metal complexes using this ligand, and what factors influence coordination geometry?
- Methodology : React the ligand with metal salts (e.g., Ni(II), Mn(II)) in ethanol/water (1:1) under basic conditions (pH 8–9). Coordination occurs via phenolic -OH and imine nitrogen. Geometry (octahedral vs. square planar) depends on metal ion size and counterions. For example, nickel(II) forms dinuclear complexes with µ-aqua bridges .
- Example : [Ni₂(H₂O)L₄]·5H₂O exhibits Ni–O bond lengths of 2.05–2.12 Å and Ni–N bonds of 1.88–1.92 Å .
Q. What methodologies assess antioxidant activity, and how can conflicting DPPH assay results be analyzed?
- Protocol : Prepare DPPH solution (0.1 mM in methanol), mix with compound (0.02–0.10 mg/mL), incubate in dark (30 min), and measure absorbance at 517 nm. IC₅₀ values are calculated using nonlinear regression. Conflicting results may arise from impurities or solvent polarity effects; validate via LC-MS purity checks and replicate experiments .
- Data Comparison :
| Compound | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Target Compound | 28.5 ± 1.2 | |
| BHT (Standard) | 42.3 ± 2.1 |
Q. What strategies analyze thermal decomposition kinetics of metal complexes derived from this ligand?
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. Decomposition stages (e.g., ligand loss at 210–250°C, metal oxide formation >400°C) are modeled using Flynn-Wall-Ozawa or Kissinger methods. Activation energies (Eₐ) for [Ni₂(H₂O)L₄]·5H₂O range 120–150 kJ/mol .
Q. How can computational simulations reconcile discrepancies with experimental electronic property data?
- Approach : Perform DFT calculations (B3LYP/6-311G**) to predict UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions). Discrepancies in band gaps may arise from solvent effects; incorporate PCM models for methanol/water. Validate via cyclic voltammetry (e.g., E₁/2 = -0.45 V vs. Ag/AgCl) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
